2,6-Difluoro-4-(methoxymethyl)benzene-1-sulfonylchloride
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Overview
Description
2,6-Difluoro-4-(methoxymethyl)benzene-1-sulfonylchloride is a chemical compound with the molecular formula C8H7ClF2O2S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, particularly in the field of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(methoxymethyl)benzene-1-sulfonylchloride typically involves the sulfonylation of 2,6-difluoro-4-(methoxymethyl)benzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as the sulfonylating agents. The reaction conditions usually require a solvent such as dichloromethane (DCM) and are conducted at low temperatures to control the reactivity of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-(methoxymethyl)benzene-1-sulfonylchloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as an electrophilic partner.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used solvents.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Coupled Products: Formed in coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
2,6-Difluoro-4-(methoxymethyl)benzene-1-sulfonylchloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide or sulfonate functionalities.
Material Science: The compound is used in the preparation of advanced materials, including polymers and coatings.
Chemical Biology: It is employed in the modification of biomolecules for studying biological processes.
Industrial Chemistry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-(methoxymethyl)benzene-1-sulfonylchloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various substrates, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-1-(methoxymethyl)benzene
- 2,6-Difluorobenzene-1-sulfonylchloride
- 4-(Methoxymethyl)benzene-1-sulfonylchloride
Uniqueness
2,6-Difluoro-4-(methoxymethyl)benzene-1-sulfonylchloride is unique due to the presence of both the difluoro and methoxymethyl groups, which influence its reactivity and selectivity in chemical reactions. The difluoro groups enhance the electrophilicity of the sulfonyl chloride, while the methoxymethyl group provides steric hindrance, affecting the overall reactivity and stability of the compound.
Properties
Molecular Formula |
C8H7ClF2O3S |
---|---|
Molecular Weight |
256.65 g/mol |
IUPAC Name |
2,6-difluoro-4-(methoxymethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H7ClF2O3S/c1-14-4-5-2-6(10)8(7(11)3-5)15(9,12)13/h2-3H,4H2,1H3 |
InChI Key |
XMACTZBBXSHYHN-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)F |
Origin of Product |
United States |
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